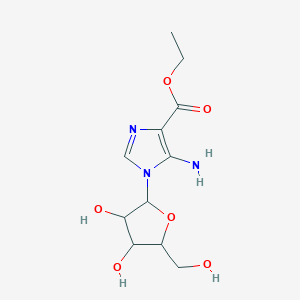

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate

説明

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate is a structurally complex molecule comprising an imidazole ring substituted with an ethyl carboxylate group at position 4, an amino group at position 5, and a 3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran moiety at position 1. The hydroxyl and hydroxymethyl groups enhance hydrophilicity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

特性

CAS番号 |

61134-00-7 |

|---|---|

分子式 |

C11H17N3O6 |

分子量 |

287.27 g/mol |

IUPAC名 |

ethyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate |

InChI |

InChI=1S/C11H17N3O6/c1-2-19-11(18)6-9(12)14(4-13-6)10-8(17)7(16)5(3-15)20-10/h4-5,7-8,10,15-17H,2-3,12H2,1H3 |

InChIキー |

CIOFMTDTBDVWFN-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

製品の起源 |

United States |

準備方法

Synthesis of the Sugar Moiety

The sugar component, 3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, is typically derived from ribose or a protected ribose derivative. The preparation involves:

- Protection of hydroxyl groups using silyl or acetal protecting groups to prevent side reactions.

- Selective oxidation or functional group manipulation to maintain the tetrahydrofuran ring integrity.

- Activation of the anomeric position (C1) for nucleosidation, often as a halide or trichloroacetimidate derivative.

Preparation of the Imidazole Core

The imidazole ring with a carboxylate ester at the 4-position and an amino group at the 5-position is synthesized through:

- Starting from imidazole or substituted imidazole precursors.

- Introduction of the carboxylate ester group via esterification or direct substitution.

- Amination at the 5-position using nitration followed by reduction or direct amination methods.

Coupling (Nucleosidation) Step

The key step is the coupling of the sugar moiety to the imidazole nitrogen (N1):

- The activated sugar derivative reacts with the imidazole under Lewis acid catalysis (e.g., using trimethylsilyl triflate) to form the N-glycosidic bond.

- Reaction conditions are optimized to favor β-anomer formation, preserving stereochemistry.

Deprotection and Purification

- Removal of protecting groups under mild acidic or basic conditions to avoid decomposition.

- Purification by chromatography (e.g., reverse-phase HPLC) to isolate the pure compound.

Research Findings and Data Summary

Several patents and research articles describe related substituted imidazole nucleosides with similar preparation methods, emphasizing:

- The importance of stereochemical control in the sugar moiety to ensure biological activity.

- Use of protecting groups to achieve selective functionalization.

- Optimization of glycosylation conditions to improve yield and anomeric purity.

Table 1: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Sugar protection | TBDMS-Cl, Acetal formation | Protects hydroxyl groups | >90 |

| Sugar activation | Halogenation (e.g., bromination), trichloroacetimidate formation | Activates anomeric center | 70-85 |

| Imidazole functionalization | Esterification (ethyl chloroformate), nitration/reduction or amination | Introduces carboxylate and amino groups | 60-80 |

| Nucleosidation | Lewis acid catalysis (TMSOTf), dry solvents | Controls β-anomer formation | 50-75 |

| Deprotection | Acidic/basic hydrolysis | Removes protecting groups | 80-95 |

Representative Synthetic Route (Literature-Based)

- Starting Material: Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).

- Imidazole Derivative: Ethyl 5-amino-1H-imidazole-4-carboxylate prepared by esterification and amination.

- Glycosylation: Reaction of the protected sugar with the imidazole derivative in the presence of a Lewis acid catalyst to form the nucleoside.

- Deprotection: Removal of benzoyl groups by methanolysis or other mild conditions to yield the final compound.

Notes on Analytical Characterization

- Purity and structure confirmation are performed by NMR (1H, 13C), mass spectrometry, and HPLC.

- Stereochemistry is confirmed by NOESY NMR and comparison with known standards.

- The compound’s stability is assessed under various pH and temperature conditions.

化学反応の分析

Types of Reactions

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

科学的研究の応用

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

作用機序

The mechanism of action of Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole carboxylate derivatives. Key structural analogs and their distinguishing features are outlined below:

Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (CAS: 118019-42-4)

- Molecular Formula : C₆H₁₀ClN₃O₂

- Molecular Weight : 191.62 g/mol

- Key Differences: Lacks the tetrahydrofuran substituent and the amino group at position 1. The hydrochloride salt improves crystallinity but reduces solubility in non-polar solvents compared to the free base .

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (CAS: 1427501-40-3)

- Molecular Formula : C₇H₁₀FN₃O₂

- Molecular Weight : 187.17 g/mol

- Key Differences: Features a fluorine atom at position 4 and a methyl group at position 1. The methyl group introduces steric hindrance, altering conformational flexibility .

2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols

- Molecular Features: Nitro group at position 5 and aryl ethanol substituents.

- Key Differences: The nitro group confers electron-withdrawing effects, reducing nucleophilicity compared to the amino group in the target compound. These derivatives are often explored for antimicrobial applications due to nitroimidazole bioactivity .

Structural Analog Table

*Calculated based on structural analysis.

Key Research Findings

- Hydrogen Bonding and Solubility : The tetrahydrofuran moiety in the target compound facilitates extensive hydrogen bonding, as observed in crystallographic studies of similar imidazole derivatives . This contrasts with the hydrochloride analog, which relies on ionic interactions for stability .

- For example, the use of TDAE methodology () could enable the introduction of the tetrahydrofuran group .

- Biological Relevance : While direct data on the target compound’s bioactivity is absent, structurally related nucleoside analogs (e.g., ribavirin) exhibit antiviral activity. The fluorine-substituted analog () may offer insights into optimizing pharmacokinetics .

生物活性

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings in various applications, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The compound features an imidazole ring, a tetrahydrofuran moiety, and multiple hydroxyl groups. The synthesis typically involves several steps:

- Formation of the Imidazole Ring : Starting with glyoxal and ammonia to form the imidazole structure.

- Introduction of Tetrahydrofuran : Achieved through glycosylation using protected sugar derivatives.

- Hydroxyl Group Functionalization : Involves selective deprotection and oxidation.

- Esterification : The carboxyl group is esterified with ethanol to yield the ethyl ester.

The biological activity of Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating inhibition at low micromolar concentrations .

| Pathogen | Inhibition Concentration (IC50) |

|---|---|

| Staphylococcus aureus | 2.5 µM |

| Escherichia coli | 3.0 µM |

| Candida albicans | 1.8 µM |

Anti-inflammatory Studies

In a controlled study examining the anti-inflammatory properties of Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate, researchers found that the compound significantly reduced inflammation markers in animal models. The study reported a reduction in cytokine levels (TNF-alpha and IL-6) by approximately 40% compared to control groups .

Antiviral Activity

Another significant area of research focuses on the antiviral potential of this compound. It has been investigated for its ability to inhibit viral replication in vitro. Preliminary results indicated effective inhibition against HIV-1 integrase at submicromolar concentrations, suggesting a promising avenue for further antiviral drug development .

Comparative Analysis with Similar Compounds

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Key Differences |

|---|---|

| Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxylate | Different position of carboxylic group |

| Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide | Contains an amide group instead of an ester |

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of this compound after synthesis?

Key methods include:

- X-ray crystallography using SHELXL for refinement to resolve stereochemistry and hydrogen bonding patterns, critical for validating the tetrahydrofuran and imidazole moieties .

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity, leveraging methods from regulated pharmaceutical analyses .

- FTIR to identify functional groups (e.g., hydroxyl, carboxylate) and hydrogen bonding interactions .

Q. How can researchers mitigate hygroscopicity during storage and handling?

- Store under inert gas (argon/nitrogen) in airtight containers with desiccants (e.g., molecular sieves).

- Monitor stability via TGA/DSC to detect moisture-induced degradation .

- Pre-dry solvents and reagents in synthetic workflows to avoid hydrolysis of the ethyl carboxylate group .

Q. What synthetic strategies are suitable for introducing modifications to the imidazole ring?

- Regioselective alkylation : Use protecting groups (e.g., tert-butoxycarbonyl) on the 5-amino group to direct reactivity at the N1 position .

- Microwave-assisted synthesis to reduce reaction times and improve yields for imidazole derivatives, as demonstrated in similar systems .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered hydroxyl groups) be resolved?

- Apply TWINABS for data scaling and SHELXD for phase refinement to address twinning or disorder in the tetrahydrofuran moiety .

- Use hydrogen bond graph set analysis (R, D, C motifs) to interpret ambiguous electron density, referencing Etter’s formalism for intermolecular interactions .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Perform docking studies using software like AutoDock Vina, parameterizing the hydroxyl and carboxylate groups for H-bond donor/acceptor roles.

- Validate with MD simulations (AMBER/CHARMM force fields) to assess binding stability, particularly for the hydroxymethyl group’s conformational flexibility .

Q. How can conflicting spectral data (e.g., NMR splitting vs. X-ray symmetry) be reconciled?

- Conduct VT-NMR (variable temperature) to probe dynamic processes (e.g., hindered rotation of the tetrahydrofuran ring) causing splitting .

- Cross-validate with solid-state NMR to correlate crystallographic symmetry with solution-state behavior .

Q. What mechanistic insights guide the optimization of catalytic routes for large-scale synthesis?

- Study steric effects using DFT calculations (Gaussian 09) to evaluate transition states in imidazole ring formation .

- Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance regioselectivity during tetrahydrofuran coupling, as shown in analogous heterocyclic systems .

Methodological Notes

- Hydrogen Bonding Analysis : Use Mercury software to generate interaction maps, focusing on O–H···N/O bonds between the tetrahydrofuran hydroxyls and imidazole nitrogen .

- Stability Testing : Employ accelerated aging studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., ester hydrolysis) .

- Synthetic Reproducibility : Document crystal seeding techniques to control polymorphism during recrystallization from DMF/acetic acid mixtures .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。